molecular formula C23H32O3 B578923 3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one CAS No. 17149-54-1

3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

カタログ番号: B578923
CAS番号: 17149-54-1
分子量: 356.506
InChIキー: ACCPYZQKWUXPRC-GMLHRNBNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one: is a cardenolide, a type of steroid that is derived from plants. It is a derivative of digitoxigenin, which is known for its role in cardiac glycosides. These compounds are significant due to their potent biological activities, particularly in the treatment of heart conditions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one involves multiple steps, starting from digitoxigenin. The process typically includes dehydration reactions to remove water molecules and form the anhydro derivative. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources, followed by chemical modification. The process is optimized for yield and purity, using advanced techniques such as chromatography and crystallization to isolate the compound.

化学反応の分析

Types of Reactions: 3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, varying temperatures and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of heart conditions.

    Industry: Used in the production of pharmaceuticals and other bioactive compounds.

作用機序

The mechanism of action of 3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one involves its interaction with the sodium-potassium ATPase pump. By inhibiting this pump, the compound increases intracellular sodium levels, which in turn leads to an increase in intracellular calcium levels. This increase in calcium enhances cardiac contractility, making it useful in the treatment of heart conditions .

類似化合物との比較

    Digitoxigenin: The parent compound of 3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one, known for its role in cardiac glycosides.

    Digoxin: Another cardiac glycoside with similar biological activity but different pharmacokinetic properties.

    Ouabain: A related compound with potent effects on the sodium-potassium ATPase pump.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities and pharmacokinetic properties compared to its analogs. This makes it a valuable compound for both research and therapeutic applications .

特性

CAS番号

17149-54-1

分子式

C23H32O3

分子量

356.506

IUPAC名

3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h11,15-16,18-19,24H,3-10,12-13H2,1-2H3/t15-,16+,18-,19-,22+,23-/m1/s1

InChIキー

ACCPYZQKWUXPRC-GMLHRNBNSA-N

SMILES

CC12CCC(CC1CCC3=C2CCC4(C3CCC4C5=CC(=O)OC5)C)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。